![molecular formula C15H18ClN3O4S B2401795 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 942006-65-7](/img/structure/B2401795.png)
8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical compound that has gained a lot of attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and biological activity.
Scientific Research Applications
Antimicrobial Applications :
- N-Halamine precursors like 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD diol) have been synthesized and bonded onto cotton fabrics. These chlorinated fabrics exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, showcasing potential for detoxification and antimicrobial applications (Ren et al., 2009).
Anticonvulsant Activity :
- Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their anticonvulsant properties. Certain compounds showed significant protective effects against seizures, with their structure-activity relationships being important for this activity (Madaiah et al., 2012).
Treatment of Anemia :
- Spirohydantoins, a class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, were identified as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, showcasing efficacy in the treatment of anemia. These compounds effectively upregulated erythropoietin in preclinical species, indicating their potential in anemia treatment (Váchal et al., 2012).
Myelostimulating Activity :
- Spiroconnected N-alkoxyalkylpiperidine hydantoins, another derivative of 1,3,8-triazaspiro[4.5]decane-2,4-diones, demonstrated myelostimulating activity. These compounds significantly aided the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Hypoglycemic Activity :
- Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibited hypoglycemic potential in animal studies. Certain compounds were found to reduce blood glucose levels significantly, indicating their potential application in diabetes management (Iqbal et al., 2012).
properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-2-19-13(20)15(17-14(19)21)6-8-18(9-7-15)24(22,23)12-5-3-4-11(16)10-12/h3-5,10H,2,6-9H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNLZHOHXOZKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

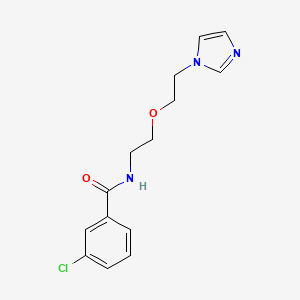
![6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2401714.png)
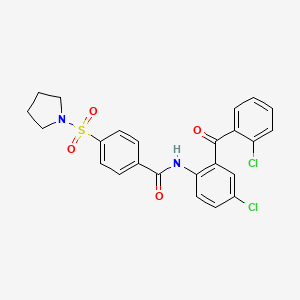
![(2R)-N-[(2-Amino-2-adamantyl)methyl]-2-[[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonylamino]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B2401716.png)
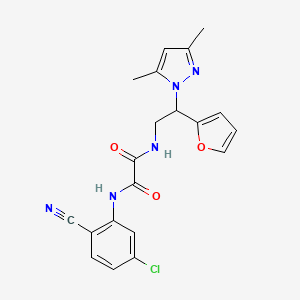
![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2401720.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2401721.png)
![N-[3-(1H-1,3-benzodiazol-1-yl)propyl]-2-chloroquinoline-4-carboxamide](/img/structure/B2401722.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanamine;hydrochloride](/img/structure/B2401726.png)
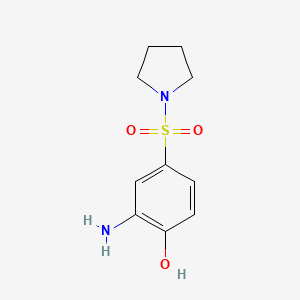
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]-N-[2-(prop-2-enoylamino)ethyl]cyclopropane-1-carboxamide](/img/structure/B2401730.png)
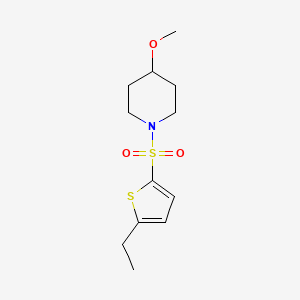
![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2401734.png)